

# Application Notes and Protocols: Bevurogant in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bevurogant |           |
| Cat. No.:            | B8218018   | Get Quote |

For research use only. Not for use in diagnostic procedures.

# Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and orchestrate an inflammatory cascade leading to demyelination, axonal damage, and progressive paralysis.[4][5]

**Bevurogant** (BI 730357) is a potent and selective antagonist of the Retinoid-related Orphan Receptor-gamma t (RORyt). RORyt is a lineage-defining transcription factor essential for the differentiation and function of Th17 cells. By inhibiting RORyt, **Bevurogant** effectively suppresses the production of pro-inflammatory cytokines characteristic of the Th17 lineage, such as Interleukin-17 (IL-17). Given the critical role of Th17 cells in the initiation and progression of EAE, **Bevurogant** presents a promising therapeutic candidate for mitigating neuroinflammation in this model.

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of **Bevurogant** in a standard mouse model of EAE.



# Signaling Pathway of RORyt in Th17 Differentiation

The differentiation of naïve T helper cells into pathogenic Th17 cells is a critical event in the development of EAE. This process is initiated by cytokines such as TGF-β and IL-6, leading to the expression and activation of the transcription factor RORyt. Activated RORyt drives the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and GM-CSF, which are instrumental in CNS inflammation and demyelination. **Bevurogant**, as a RORyt antagonist, directly interferes with this pathway, preventing the transcriptional activation of these pathogenic cytokines.





Click to download full resolution via product page

Caption: Bevurogant inhibits RORyt, blocking Th17 differentiation and cytokine production.



# **Experimental Design and Workflow**

To assess the efficacy of **Bevurogant** in EAE, a common approach involves inducing the disease in susceptible mouse strains (e.g., C57BL/6) and administering the compound under different treatment regimens. A typical study would include both a prophylactic arm, to assess the ability of **Bevurogant** to prevent disease onset, and a therapeutic arm, to evaluate its potential to reverse or halt the progression of established disease.



Click to download full resolution via product page

Caption: Experimental workflow for testing **Bevurogant** in the EAE mouse model.

# **Data Presentation: Expected Outcomes**

The following tables represent the types of quantitative data that would be collected and analyzed in a study evaluating **Bevurogant** in EAE. The values provided are for illustrative purposes only.



Table 1: Effect of **Bevurogant** on Clinical EAE Parameters (Prophylactic Treatment)

| Treatment Group                                                                     | Mean Day of Onset | Mean Peak Clinical<br>Score | Cumulative<br>Disease Score |
|-------------------------------------------------------------------------------------|-------------------|-----------------------------|-----------------------------|
| Vehicle Control                                                                     | 11.4 ± 1.1        | 3.5 ± 0.5                   | 45.2 ± 5.8                  |
| Bevurogant (10<br>mg/kg)                                                            | 15.2 ± 1.5        | 2.0 ± 0.4                   | 22.1 ± 4.1                  |
| Bevurogant (30<br>mg/kg)                                                            | Delayed >21 days  | 1.2 ± 0.3                   | 10.5 ± 3.5                  |
| *Data are represented<br>as Mean ± SEM. p <<br>0.05 compared to<br>Vehicle Control. |                   |                             |                             |

Table 2: Histopathological Analysis of Spinal Cords (Day 21 Post-Immunization)

| Treatment Group                                                                                                                                                  | Inflammation Score (0-4) | Demyelination Score (0-3) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|---------------------------|
| Vehicle Control                                                                                                                                                  | $3.2 \pm 0.4$            | 2.5 ± 0.3                 |
| Bevurogant (30 mg/kg,<br>Prophylactic)                                                                                                                           | 1.1 ± 0.2                | $0.8 \pm 0.2$             |
| Bevurogant (30 mg/kg,<br>Therapeutic)                                                                                                                            | 1.8 ± 0.3                | 1.5 ± 0.3                 |
| *Data are represented as Mean ± SEM. Scores are based on analysis of H&E and Luxol Fast Blue stained spinal cord sections. p < 0.05 compared to Vehicle Control. |                          |                           |

Table 3: Analysis of Th17 and Th1 Cell Populations in Splenocytes



| Treatment Group                                                                                                                                           | % of CD4+ T cells: IL-17A+<br>(Th17) | % of CD4+ T cells: IFN-y+<br>(Th1) |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|------------------------------------|
| Vehicle Control                                                                                                                                           | 4.5 ± 0.6%                           | 8.2 ± 1.1%                         |
| Bevurogant (30 mg/kg,<br>Prophylactic)                                                                                                                    | 1.2 ± 0.3%                           | 7.5 ± 0.9%                         |
| Data are represented as Mean ± SEM, determined by flow cytometry of splenocytes restimulated with MOG35-55 peptide. p < 0.05 compared to Vehicle Control. |                                      |                                    |

# **Experimental Protocols**

# Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis
- Sterile Phosphate-Buffered Saline (PBS)
- · Ice-cold sterile PBS
- Syringes (1 mL) and needles (27G)

## Procedure:



- Day -1: Acclimatize mice to handling and the experimental environment.
- Day 0: Immunization a. Prepare the MOG/CFA emulsion. Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL. b. Emulsify the MOG35-55 solution with an equal volume of CFA to a final MOG concentration of 1 mg/mL. The emulsion is stable when a drop does not disperse in water. c. Subcutaneously inject 100 μL of the emulsion into two sites on the flank of each mouse (total volume 200 μL, containing 200 μg of MOG35-55). d. Prepare a fresh solution of PTX in sterile PBS at a concentration of 1 μg/mL. e. Administer 200 ng of PTX (200 μL) via intraperitoneal (i.p.) injection.
- Day 2: Second PTX Injection a. Administer a second dose of 200 ng PTX (200 μL) via i.p. injection.

# **Protocol 2: Bevurogant Formulation and Administration**

#### Materials:

- Bevurogant powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Oral gavage needles

#### Procedure:

- Formulation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Dissolve Bevurogant powder in the vehicle to the desired final concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume). Use sonication to aid dissolution if necessary.



## Administration:

- Prophylactic: Administer **Bevurogant** or vehicle daily via oral gavage starting on Day 0 (the day of immunization).
- Therapeutic: Begin daily administration of **Bevurogant** or vehicle when mice first exhibit clinical signs of EAE (e.g., a clinical score of 1.0 or 2.0).

## **Protocol 3: Clinical Assessment of EAE**

## Procedure:

- Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.
- Assign a clinical score to each mouse based on the following standardized scale:
  - 0: No clinical signs.
  - 1: Limp tail.
  - 2: Hind limb weakness or waddling gait.
  - 3: Partial hind limb paralysis.
  - 4: Complete hind limb paralysis.
  - 5: Moribund state or death.

# **Protocol 4: Histological Analysis of the Spinal Cord**

## Materials:

- 4% Paraformaldehyde (PFA) in PBS
- PBS
- Ethanol series (70%, 95%, 100%)



- Xylene
- Paraffin wax
- Hematoxylin and Eosin (H&E) stain
- Luxol Fast Blue (LFB) stain
- Microscope

## Procedure:

- At the experimental endpoint, euthanize mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
- Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
- Process the tissue through an ethanol gradient, clear with xylene, and embed in paraffin.
- Cut 5-10 μm thick longitudinal or cross-sections of the spinal cord.
- Stain sections with H&E to assess cellular infiltration (inflammation) and LFB to assess demyelination.
- Score the sections blindly for inflammation and demyelination using established semiquantitative scales.

# Protocol 5: Flow Cytometry for Th17/Th1 Cell Analysis

## Materials:

- · Spleens from euthanized mice
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)



- Ionomycin
- Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
- Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-IFN-y
- Fixation/Permeabilization buffers
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

### Procedure:

- Cell Preparation: Harvest spleens and prepare single-cell suspensions by mechanical dissociation through a 70 μm cell strainer. Lyse red blood cells using ACK lysis buffer.
- Restimulation: Resuspend splenocytes at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
   Stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-5 hours at 37°C.
- Surface Staining: Wash cells with FACS buffer and stain for surface markers (e.g., anti-CD4)
   for 30 minutes at 4°C.
- Intracellular Staining: Wash cells, then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Stain for intracellular cytokines (anti-IL-17A and anti-IFN-y) for 30 minutes at 4°C.
- Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells expressing IL-17A (Th17) and IFN-y (Th1).

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. drugs.com [drugs.com]
- 2. biocytogen.com [biocytogen.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical research BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Bevurogant in Experimental Autoimmune Encephalomyelitis (EAE)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8218018#application-of-bevurogant-in-experimental-autoimmune-encephalomyelitis-eae]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com